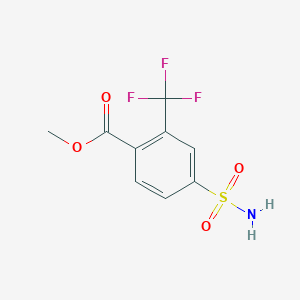

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate

CAS No.: 1803561-94-5

Cat. No.: VC2891293

Molecular Formula: C9H8F3NO4S

Molecular Weight: 283.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803561-94-5 |

|---|---|

| Molecular Formula | C9H8F3NO4S |

| Molecular Weight | 283.23 g/mol |

| IUPAC Name | methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H8F3NO4S/c1-17-8(14)6-3-2-5(18(13,15)16)4-7(6)9(10,11)12/h2-4H,1H3,(H2,13,15,16) |

| Standard InChI Key | LMJMLBDFAJBBOQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate is characterized by a benzoic acid methyl ester core with two key functional groups: a sulfamoyl (-SO₂NH₂) group at position 4 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₉H₈F₃NO₄S, combining elements that contribute to its unique chemical behavior and potential applications.

The structural components include:

-

A carboxyl methyl ester group (-COOCH₃)

-

A trifluoromethyl group (-CF₃) providing enhanced lipophilicity and metabolic stability

-

A sulfamoyl group (-SO₂NH₂) conferring hydrogen bonding capabilities and potential biological activity

-

A benzene ring serving as the structural backbone

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be anticipated for Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate:

| Property | Expected Value | Basis for Prediction |

|---|---|---|

| Molecular Weight | 283.23 g/mol | Calculated from atomic weights |

| Physical State | Crystalline solid at room temperature | Based on similar benzoate derivatives |

| Melting Point | 110-150°C | Estimated from related compounds |

| Solubility | Moderately soluble in organic solvents (acetone, ethanol); poorly soluble in water | Based on functional group contribution |

| LogP | 1.8-2.5 | Estimated from structural components |

| pKa (sulfamoyl NH) | 9.5-10.5 | Comparable to similar sulfonamides |

Spectroscopic Properties

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate would exhibit characteristic spectroscopic features:

IR Spectroscopy:

-

N-H stretching vibrations: 3300-3400 cm⁻¹

-

S=O stretching vibrations: 1320-1340 cm⁻¹ and 1150-1170 cm⁻¹

-

C=O stretching (ester): 1720-1740 cm⁻¹

-

C-F stretching: 1100-1200 cm⁻¹

NMR Spectroscopy:

-

¹H NMR would display signals for aromatic protons (7.5-8.5 ppm), methyl ester protons (3.8-4.0 ppm), and sulfamoyl NH₂ protons (6.5-7.0 ppm)

-

¹³C NMR would show characteristic signals for the trifluoromethyl carbon (quartet due to C-F coupling)

-

¹⁹F NMR would exhibit a singlet for the trifluoromethyl group around -60 to -65 ppm

Synthesis Methods

Synthesis from Sulfonyl Chloride Intermediate

A promising synthetic route would involve the conversion of Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate to the desired sulfamoyl derivative:

-

Reaction of Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate with concentrated ammonia or ammonium hydroxide

-

The reaction typically proceeds at controlled temperature (0-25°C) in an appropriate solvent system (THF, dioxane, or acetone)

-

Purification via recrystallization or column chromatography

This pathway is particularly attractive as Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate is a documented compound with established preparation methods .

Alternative Synthetic Approaches

Alternative approaches might include:

-

Direct sulfonamidation of Methyl 2-(trifluoromethyl)benzoate via chlorosulfonation followed by ammonolysis

-

Esterification of 4-sulfamoyl-2-(trifluoromethyl)benzoic acid using methanol and a suitable catalyst

Reaction Conditions and Considerations

The synthesis of Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate requires careful attention to:

-

Temperature control to minimize side reactions

-

Selection of appropriate solvents that accommodate both the reactants and product

-

pH control during ammonolysis to prevent ester hydrolysis

-

Moisture exclusion when handling reactive intermediates like sulfonyl chlorides

-

Purification techniques that can effectively separate the target compound from structurally similar byproducts

Chemical Reactivity

Reactions Involving the Ester Group

The methyl ester functionality in Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate can participate in various transformations:

Hydrolysis

Under basic conditions (NaOH, KOH) or acidic conditions (HCl, H₂SO₄), the ester undergoes hydrolysis to yield 4-sulfamoyl-2-(trifluoromethyl)benzoic acid. The reaction typically proceeds more rapidly under basic conditions, forming the carboxylate salt initially.

Transesterification

Reaction with different alcohols in the presence of acid catalysts or bases produces alternative esters:

-

With ethanol: Ethyl 4-sulfamoyl-2-(trifluoromethyl)benzoate

-

With isopropanol: Isopropyl 4-sulfamoyl-2-(trifluoromethyl)benzoate

Amidation

The ester can react with amines to form the corresponding amides, providing a pathway to potentially bioactive derivatives.

Reactions Involving the Sulfamoyl Group

The sulfamoyl functionality offers several reactive sites:

N-Alkylation

The nitrogen atoms of the sulfamoyl group can undergo alkylation with alkyl halides in the presence of bases, leading to N-alkylated derivatives with potentially modified biological activity.

Hydrogen Bonding Interactions

The sulfamoyl group can participate in hydrogen bonding interactions with biological targets, particularly enzymes that recognize sulfonamide structures.

Stability of the Trifluoromethyl Group

-

Enhanced lipophilicity affecting membrane permeability

-

Increased metabolic stability due to the strength of the C-F bond

-

Electronic effects influencing the reactivity of the aromatic ring

Applications

Pharmaceutical Applications

The structural features of Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate suggest significant potential in pharmaceutical research and development.

Enzyme Inhibition

Sulfonamide compounds similar to Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate have demonstrated inhibitory activity against various enzymes:

-

Carbonic anhydrase inhibitors, used in treating glaucoma and as diuretics

-

Matrix metalloproteinase inhibitors, with potential applications in cancer and inflammatory diseases

-

Cyclooxygenase (COX) inhibitors, relevant to anti-inflammatory therapeutics

Antimicrobial Activity

The sulfamoyl group is a key feature in many antibacterial sulfonamides, which function by inhibiting bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase. This mechanism prevents bacteria from utilizing para-aminobenzoic acid (PABA), a critical precursor in folate production.

Structure-Activity Relationship Studies

The compound provides a versatile scaffold for medicinal chemistry investigations:

-

The ester group offers a site for further modification

-

The sulfamoyl group provides essential pharmacophore features

-

The trifluoromethyl group enhances metabolic stability and membrane permeability

Chemical Synthesis Applications

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate serves as a valuable building block in organic synthesis:

-

As an intermediate in the preparation of more complex pharmaceutical compounds

-

In the development of trifluoromethylated aromatic systems with specialized properties

-

As a substrate for cross-coupling reactions to create elaborate molecular architectures

Analytical Applications

The compound may find utility in analytical chemistry:

-

As a reference standard for HPLC, GC-MS, or other analytical techniques

-

In the development of selective detection methods for sulfonamide compounds

-

As a model compound for studying trifluoromethylated aromatic systems

Biological Activity

Mechanism of Action

Like other sulfonamide derivatives, Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate may exert biological effects through several mechanisms:

Enzyme Inhibition Pathways

The compound's structure suggests potential interaction with enzymes that recognize sulfonamides, particularly those with binding pockets that accommodate aromatic substrates. The sulfamoyl group can mimic transition states in certain enzymatic reactions, leading to competitive inhibition.

Carbonic Anhydrase Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase, binding to the zinc ion in the enzyme's active site. The sulfamoyl group coordinates with the zinc, while the aromatic portion and trifluoromethyl group potentially enhance binding through hydrophobic interactions.

Structure-Activity Relationships

Based on studies of related compounds, the following structure-activity relationships can be proposed:

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Sulfamoyl group | Essential for enzyme recognition and binding |

| Trifluoromethyl group | Enhances lipophilicity and metabolic stability |

| Position of substituents | Determines spatial orientation and binding specificity |

| Methyl ester | Provides metabolic lability for potential prodrug applications |

Pharmacokinetic Considerations

The compound's structure suggests the following pharmacokinetic properties:

-

Absorption: Moderate oral bioavailability due to balanced lipophilicity

-

Distribution: Moderate protein binding due to the presence of both hydrogen bond donors/acceptors and lipophilic groups

-

Metabolism: Resistance to oxidative metabolism at the trifluoromethyl position; potential hydrolysis of the ester group

-

Excretion: Likely renal elimination after metabolism

Comparison with Structurally Related Compounds

Comparison with Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate differs from Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate in several key aspects:

| Feature | Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate | Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate |

|---|---|---|

| Sulfur-containing group | Sulfamoyl (-SO₂NH₂) at position 4 | Methylsulfanyl (-SCH₃) at position 2 |

| Trifluoromethyl position | Position 2 (ortho) | Position 4 (para) |

| Polarity | Higher due to sulfamoyl group | Lower due to methylsulfanyl group |

| Hydrogen bonding capacity | Significant donor/acceptor capabilities | Limited hydrogen bonding capacity |

| Potential biological targets | Enzymes recognizing sulfonamides | Different receptor profile |

The methylsulfanyl group in Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate (molecular weight 250.24 g/mol) represents a significantly different functional group compared to the sulfamoyl group, affecting both chemical reactivity and biological recognition .

Comparison with Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate

Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate is structurally similar but differs in one critical aspect:

| Feature | Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate | Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate |

|---|---|---|

| Functional group at position 4 | Sulfamoyl (-SO₂NH₂) | Chlorosulfonyl (-SO₂Cl) |

| Reactivity | Moderate | Highly reactive toward nucleophiles |

| Stability | Stable to moisture | Moisture-sensitive |

| Role in synthesis | Potential end product | Synthetic intermediate |

| Mass spectral properties | m/z [M+H]⁺ ≈ 284 | m/z [M+H]⁺ ≈ 302.97 |

Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate likely serves as a key intermediate in the synthesis of Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate through ammonolysis of the sulfonyl chloride group .

Research Applications and Future Directions

Current Research Applications

Research involving sulfonamide compounds similar to Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate focuses on:

Medicinal Chemistry

-

Development of carbonic anhydrase inhibitors with enhanced isoform selectivity

-

Investigation of novel antibacterial agents effective against resistant strains

-

Exploration of anti-inflammatory compounds targeting specific enzymes

Synthetic Methodology

-

Development of efficient methods for introducing trifluoromethyl groups

-

Investigation of selective functionalization strategies for aromatic systems

-

Exploration of green chemistry approaches to sulfonamide synthesis

Future Research Directions

Promising future directions for research involving Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate include:

Structure Optimization

Systematic modification of the core structure to enhance:

-

Binding affinity for specific enzyme targets

-

Selectivity for particular biological pathways

-

Pharmacokinetic properties for improved drug delivery

Expanded Application Areas

-

Investigation of potential applications in materials science

-

Exploration of catalytic applications

-

Development of diagnostic reagents based on the unique structural features

Analytical Methods

Identification and Characterization

Analytical methods for identifying and characterizing Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate include:

Chromatographic Methods

-

HPLC with UV detection at 230-260 nm

-

GC-MS following appropriate derivatization

-

TLC with appropriate visualization reagents

Spectroscopic Methods

-

IR spectroscopy focusing on characteristic absorptions

-

NMR spectroscopy (¹H, ¹³C, ¹⁹F)

-

Mass spectrometry with electrospray ionization

Quantitative Analysis

Quantitative determination methods might include:

-

HPLC with internal standard calibration

-

GC with flame ionization detection

-

UV-Vis spectrophotometry following specific derivatization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume